1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine
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Overview
Description
1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with two methyl groups at positions 1 and 8, and an amine group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine can be achieved through various synthetic routes. One common method involves the condensation of an aromatic amine, an aromatic aldehyde, and a pyrazolone in the presence of a suitable catalyst. For example, heating a mixture of these reactants in ethylene glycol for two hours can yield the desired compound .
Another approach involves the use of Friedländer condensation, where an anthranilic acid derivative reacts with a suitable ketone or aldehyde under acidic or basic conditions to form the pyrazoloquinoline core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazoloquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce reduced pyrazoloquinoline compounds.
Scientific Research Applications
1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a pharmacologically active agent, with applications in the development of anticancer, antimicrobial, and anti-inflammatory drugs.
Chemical Biology: It can be used as a fluorescent probe for studying biological processes and interactions due to its photophysical properties.
Materials Science: The compound can be incorporated into materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine involves its interaction with specific molecular targets and pathways. For example, as an anticancer agent, the compound may inhibit the growth of cancer cells by interfering with key signaling pathways and inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]quinoline: The parent compound without the methyl and amine substitutions.
1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-amine: A similar compound with different substitution patterns.
Quinolinyl-pyrazoles: Compounds with a similar core structure but different functional groups.
Uniqueness
1,8-Dimethyl-1H-pyrazolo[3,4-b]quinolin-3-amine is unique due to its specific substitution pattern, which can influence its biological activity and photophysical properties. The presence of the methyl groups and the amine group can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C12H12N4 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
1,8-dimethylpyrazolo[3,4-b]quinolin-3-amine |
InChI |
InChI=1S/C12H12N4/c1-7-4-3-5-8-6-9-11(13)15-16(2)12(9)14-10(7)8/h3-6H,1-2H3,(H2,13,15) |
InChI Key |
QDHCFLHFODTZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)N |
Origin of Product |
United States |
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